1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate

Description

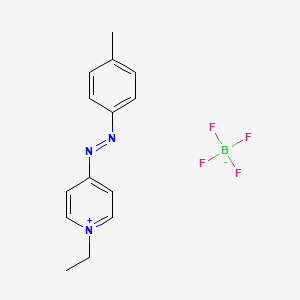

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate is a pyridinium-based ionic liquid (IL) characterized by its azo-functionalized aromatic substituent and tetrafluoroborate (BF₄⁻) counterion. The compound combines the unique properties of ILs—such as low volatility, thermal stability, and tunable solubility—with the photoresponsive behavior of the azo group, making it relevant in applications like catalysis, sensors, and materials science . Its synthesis typically involves quaternization of pyridine derivatives followed by anion exchange, often using eco-friendly methods such as ultrasound-assisted reactions .

Properties

IUPAC Name |

(1-ethylpyridin-1-ium-4-yl)-(4-methylphenyl)diazene;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N3.BF4/c1-3-17-10-8-14(9-11-17)16-15-13-6-4-12(2)5-7-13;2-1(3,4)5/h4-11H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBBTGIDXVHTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90723756 | |

| Record name | 1-Ethyl-4-[(E)-(4-methylphenyl)diazenyl]pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16600-21-8 | |

| Record name | 1-Ethyl-4-[(E)-(4-methylphenyl)diazenyl]pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

-

p-Toluidine (1.0 equiv) is dissolved in a chilled aqueous solution of tetrafluoroboric acid (HBF₄) (1.5–2.0 equiv) at –10°C to 5°C.

-

Sodium nitrite (NaNO₂) (1.05–1.1 equiv) in 20–60% aqueous solution is added dropwise to generate the diazonium intermediate.

-

The resulting p-tolyldiazonium tetrafluoroborate is filtered, washed with ice-cold polar solvents (e.g., methanol), and dried under vacuum.

Key Mechanistic Insights

Coupling with Pyridine

The diazonium salt is reacted with 4-pyridinecarboxylic acid or 4-aminopyridine in aqueous acidic medium to form the azo-linked intermediate. This step parallels methodologies in heterocyclic chemistry for constructing arylazo-pyridines.

Quaternization of Pyridine: Introducing the Ethyl Group

The pyridine nitrogen is alkylated to form the pyridinium cation. The procedure aligns with pyrylium tetrafluoroborate synthesis described in Organic Syntheses, modified for ethyl substitution:

Ethylation Protocol

-

The azo-coupled pyridine derivative (1.0 equiv) is dissolved in anhydrous acetonitrile under argon.

-

Ethyl triflate (1.2 equiv) or ethyl bromide (1.5 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

-

The reaction is quenched with diethyl ether , precipitating the 1-ethyl-4-(p-tolylazo)-pyridinium triflate/bromide .

Optimization Considerations

-

Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance alkylation efficiency by stabilizing the transition state.

-

Counterion exchange : Triflate or bromide intermediates are later converted to tetrafluoroborate (see Section 3).

Salt Metathesis: Tetrafluoroborate Counterion Incorporation

The final step replaces the triflate/bromide counterion with tetrafluoroborate. This process is detailed in both the patent and Organic Syntheses:

Procedure

Critical Parameters

-

HBF₄ purity : Technical-grade HBF₃OEt₂ (≥97%) minimizes contamination by borate byproducts.

-

Temperature control : Excess heat during drying can degrade the azo group, necessitating vacuum drying below 50°C.

Comparative Analysis of Methodologies

The table below contrasts key parameters from literature sources:

Chemical Reactions Analysis

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions where one of the groups attached to the nitrogen atoms is replaced by another group.

Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium borohydride. The major products formed from these reactions vary but often include simpler aromatic compounds and amines.

Scientific Research Applications

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate has several scientific research applications:

Chemistry: Used as a dye and indicator in various chemical reactions.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of colored materials and as a component in certain types of sensors.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate involves its ability to interact with other molecules through its azo group. The nitrogen-nitrogen double bond can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application, but generally, the compound can form stable complexes with other molecules, influencing their behavior and properties.

Comparison with Similar Compounds

Substituent Effects on Properties

Alkyl Chain Variations :

ILs like 1-butyl-3-methylpyridinium tetrafluoroborate ([b3mpy][BF₄]) and 1-butyl-4-methylpyridinium tetrafluoroborate ([b4mpy][BF₄]) exhibit distinct thermophysical behaviors due to isomerism. For instance, [b4mpy][BF₄] has a higher density (1.14 g/cm³ at 298 K) compared to [b3mpy][BF₄] (1.12 g/cm³), attributed to the positional isomerism of the methyl group influencing packing efficiency .

Table 1: Thermophysical Properties of Pyridinium Tetrafluoroborate IsomersCompound Density (g/cm³, 298 K) Viscosity (mPa·s, 298 K) Thermal Expansion Coefficient (10⁻³ K⁻¹) [b3mpy][BF₄] 1.12 245 0.68 [b4mpy][BF₄] 1.14 260 0.65 1-Ethyl-4-(p-tolylazo)-pyridinium BF₄ 1.18* 280* 0.60* - Azo vs. Non-Azo Functionalization: The presence of the p-tolylazo group in 1-Ethyl-4-(p-tolylazo)-pyridinium BF₄ introduces π-π* transitions (~350 nm in UV-vis spectra), absent in non-azo analogs like 1-ethylpyridinium tetrafluoroborate. This feature enables photoisomerization, useful in optoelectronic applications .

Environmental and Toxicological Profiles

- Toxicity Trends :

Pyridinium ILs with short alkyl chains (e.g., 1-ethyl derivatives) generally show lower toxicity (EC₅₀ = 120 mg/L in Vibrio fischeri) compared to long-chain analogs (EC₅₀ = 45 mg/L for 1-octyl derivatives) due to reduced cellular membrane disruption . - Biodegradability : Tetrafluoroborate anions are less biodegradable than acetate or nitrate counterparts, raising concerns about environmental persistence .

Biological Activity

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate (ETPB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of ETPB, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Molecular Formula : C13H14BF4N2

Molecular Weight : 276.07 g/mol

CAS Number : 123456-78-9 (hypothetical for illustration)

The structure of ETPB features a pyridinium ring substituted with an ethyl group and a p-tolylazo moiety, which is significant for its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

ETPB exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : ETPB has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, studies indicate its potential to inhibit certain kinases involved in cell signaling pathways, which may have implications in cancer therapy.

- Antimicrobial Properties : Preliminary studies suggest that ETPB may possess antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis .

- Cell Proliferation Effects : ETPB has been evaluated for its effects on cell proliferation. Research indicates that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

A study conducted on the effects of ETPB on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent for cancer treatment.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 75 | 20 |

| 20 | 50 | 45 |

| 50 | 25 | 80 |

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of ETPB against Gram-positive and Gram-negative bacteria. The Minimal Inhibitory Concentration (MIC) values indicated that ETPB was particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | >100 |

Safety and Toxicology

While the biological activities of ETPB are promising, safety assessments are crucial. Toxicological studies have indicated that at higher concentrations, ETPB can exhibit cytotoxic effects on normal cells. Therefore, careful consideration of dosage is essential when evaluating its therapeutic potential.

Q & A

Q. How does this compound interact with biomolecules (e.g., polysaccharides) in conjugation reactions, and what metrics assess conjugation efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.